2,6-Dinitrophenyl methyl ether
Overview
Description
Synthesis Analysis
The synthesis of 2,6-Dinitrophenyl methyl ether and its derivatives involves various chemical reactions. For example, the hydrolysis of 6-exo-substituted 2-Methyl-2-exo-norbornyl and 2-Methyl-2-endo-norbornyl-2,4-dinitrophenyl ethers in aqueous dioxane has been described, indicating specific reaction pathways and product formation (Grob, Von Sprecher, & Waldner, 1983). Similarly, reactions involving aromatic nucleophilic substitution have shown the formation of anionic σ complexes, offering insights into the compound's chemical behavior (Sekiguchi et al., 1983).
Molecular Structure Analysis
Studies on the molecular structure of 2,6-Dinitrophenyl methyl ether derivatives have revealed preferred conformations influenced by extensive conjugation and the positioning of nitro groups. PMR studies suggest that the molecule exhibits certain preferred conformations due to stereochemical influences (Lehmann, 1970).
Chemical Reactions and Properties
The chemical reactions of 2,6-Dinitrophenyl methyl ether encompass a range of transformations, including nucleophilic substitutions and hydrolysis, leading to various products depending on the reaction conditions. The formation and decomposition of anionic σ complexes in reactions with potassium t-butoxide have been particularly noted, highlighting the compound's reactivity (Sekiguchi et al., 1983).
Physical Properties Analysis
While specific studies focusing solely on the physical properties of 2,6-Dinitrophenyl methyl ether were not identified, related research indicates that the physical characteristics of such compounds can be inferred from their molecular structure, synthesis outcomes, and chemical reactivity.
Chemical Properties Analysis
The chemical properties of 2,6-Dinitrophenyl methyl ether, including its reactivity in aromatic nucleophilic substitution reactions and behavior in hydrolysis, have been extensively studied. These investigations reveal the compound's tendency to form stable complexes and undergo specific rearrangements under certain conditions, providing a deep understanding of its chemical nature (Sekiguchi et al., 1983).
Scientific Research Applications
Stereochemistry and Conformation
- Conformations and Stereochemistry : Studies on a series of 2,6-dinitrophenyl ethers, including 2,6-dinitrophenyl methyl ether, indicate preferred conformations influenced by extensive conjugation and coplanarity between the ether linkage and the dinitro ring. This results in a skew conformation where the dinitro ring is positioned in such a way that the 6-substituent is proximal to the other ring. These findings are critical in understanding the stereochemical properties of such compounds (Lehmann, 1970).
Dipole Moments and Molecular Interactions
- Dipole Moments and Molecular Interactions : Research on the dipole moments of 2,6-dinitrophenyl ethers, including methyl, phenyl, and 2,4-dinitrophenyl ethers, has been conducted. These studies provide insights into the twist conformations of these compounds and their molecular interactions, contributing to a deeper understanding of their chemical properties (Mceachern, Lehmann, & Paredes, 1973).
Aromatic Nucleophilic Substitution Reactions
- Mechanism of Aromatic Nucleophilic Substitution : The behavior of 2,6-dinitrophenyl methyl ether in nucleophilic substitution reactions has been explored. These reactions are significant in understanding the reactivity of this compound in different solvents and with various bases, providing valuable insights into its chemical behavior (Emokpae, Uwakwe, & Hirst, 1993).
Photophysical Properties
- Fluorescent Imaging and Detection : A study demonstrates the use of a fluorescent probe based on the thiolysis of dinitrophenyl ether for imaging hydrogen sulfide in living cells. This highlights the potential application of 2,6-dinitrophenyl ethers in the development of sensitive and selective imaging tools in biological research (Liu, Xu, Spring, & Cui, 2013).
Analytical Chemistry Applications
- Analytical Chemistry : The reaction of phenols with fluoro-2,4-dinitrobenzene, including studies on 2,4-dinitrophenyl ethers, is ideal for the characterization of phenols. These ethers are useful in spectrophotometric and colorimetric quantitative analyses, suggesting applications of 2,6-dinitrophenyl ethers in analytical chemistry (Lehmann, 1971).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-1,3-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVZPFZSAYLSDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344541 | |
Record name | 2,6-DINITROANISOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dinitrophenyl methyl ether | |
CAS RN |
3535-67-9 | |
Record name | 2,6-DINITROANISOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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